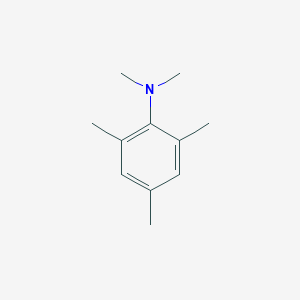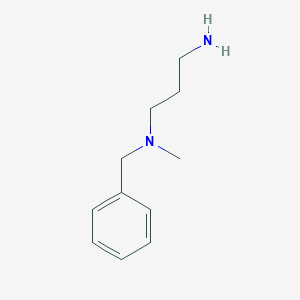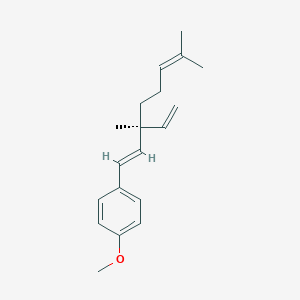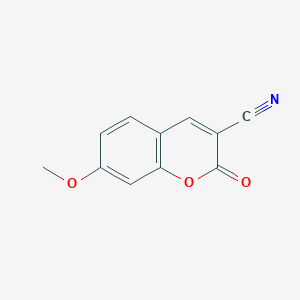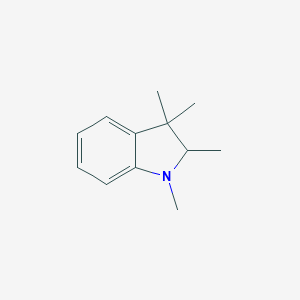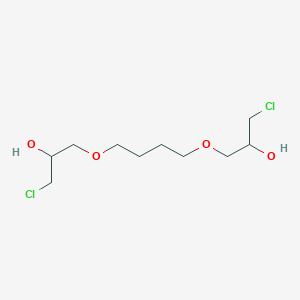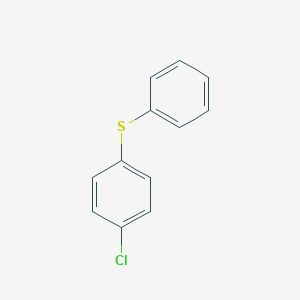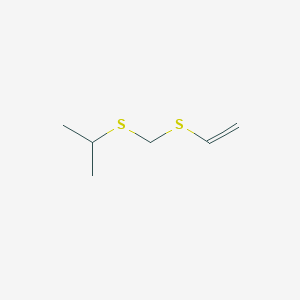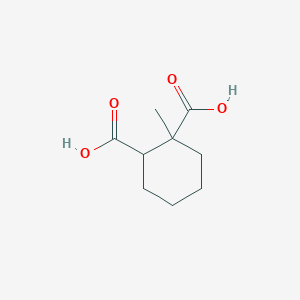
1-Methylcyclohexane-1,2-dicarboxylic acid
Overview
Description
1-Methylcyclohexane-1,2-dicarboxylic acid (MCDCA) is a cyclic dicarboxylic acid that is commonly used in scientific research for its unique properties. It is synthesized through various methods and has been found to have significant biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-Methylcyclohexane-1,2-dicarboxylic acid involves the inhibition of acetyl-CoA carboxylase. This enzyme is involved in the synthesis of fatty acids from acetyl-CoA. By inhibiting this enzyme, 1-Methylcyclohexane-1,2-dicarboxylic acid decreases the synthesis of fatty acids and increases the oxidation of fatty acids. This leads to a decrease in lipid accumulation and an increase in energy expenditure.
Biochemical And Physiological Effects
1-Methylcyclohexane-1,2-dicarboxylic acid has been found to have significant biochemical and physiological effects. It has been found to decrease lipid accumulation in various tissues, including the liver, adipose tissue, and muscle. It has also been found to increase energy expenditure and improve insulin sensitivity. 1-Methylcyclohexane-1,2-dicarboxylic acid has been shown to have potential therapeutic effects for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Advantages And Limitations For Lab Experiments
1-Methylcyclohexane-1,2-dicarboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, 1-Methylcyclohexane-1,2-dicarboxylic acid has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for the use of 1-Methylcyclohexane-1,2-dicarboxylic acid in scientific research. One direction is the development of 1-Methylcyclohexane-1,2-dicarboxylic acid analogs with increased solubility and longer half-lives. Another direction is the investigation of the therapeutic potential of 1-Methylcyclohexane-1,2-dicarboxylic acid for metabolic disorders in humans. Additionally, the use of 1-Methylcyclohexane-1,2-dicarboxylic acid in combination with other drugs or therapies could lead to improved therapeutic outcomes.
Scientific Research Applications
1-Methylcyclohexane-1,2-dicarboxylic acid has been used in various scientific research applications, including the study of lipid metabolism, the regulation of gene expression, and the treatment of metabolic disorders. 1-Methylcyclohexane-1,2-dicarboxylic acid has been found to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition leads to a decrease in lipid synthesis and an increase in fatty acid oxidation. 1-Methylcyclohexane-1,2-dicarboxylic acid has also been found to regulate the expression of various genes involved in lipid metabolism and glucose homeostasis.
properties
CAS RN |
13185-53-0 |
|---|---|
Product Name |
1-Methylcyclohexane-1,2-dicarboxylic acid |
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
1-methylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(8(12)13)5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
PMUPSYZVABJEKC-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CCCCC1C(=O)O)C(=O)O |
Other CAS RN |
13185-53-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


